

Application Notes and Protocols for Reductive Amination Using Sodium Triacetoxyborohydride

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Compound of Interest

Compound Name: *Tert-butyl 3-formylmorpholine-4-carboxylate*

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Introduction

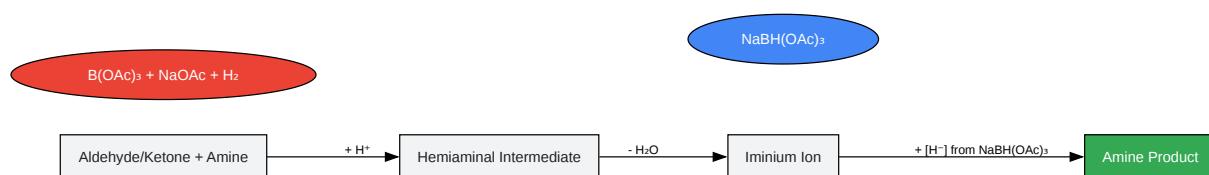
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This process, which transforms a carbonyl compound and an amine into a more substituted amine, is of paramount importance in the pharmaceutical, agrochemical, and materials science industries.^{[1][2]} Among the various reagents developed for this transformation, sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), often abbreviated as STAB, has emerged as a reagent of choice due to its mildness, selectivity, and broad substrate scope.^{[3][4][5]}

STAB is a highly selective reducing agent that efficiently reduces iminium ions formed in situ from the condensation of an amine with an aldehyde or ketone, while leaving the carbonyl starting material largely untouched.^{[5][6]} This selectivity allows for a convenient one-pot reaction, simplifying the experimental procedure and often leading to high yields of the desired amine product with fewer side products compared to other methods like catalytic hydrogenation or the use of sodium cyanoborohydride.^{[4][7]} Furthermore, STAB is compatible with a wide range of functional groups, including esters, amides, nitro groups, and acid-sensitive groups like acetals and ketals, making it an invaluable tool in complex molecule synthesis.^{[3][4]}

These application notes provide a comprehensive overview and detailed protocols for performing reductive amination reactions using sodium triacetoxyborohydride, tailored for researchers, scientists, and drug development professionals.

Reaction Mechanism and Workflow

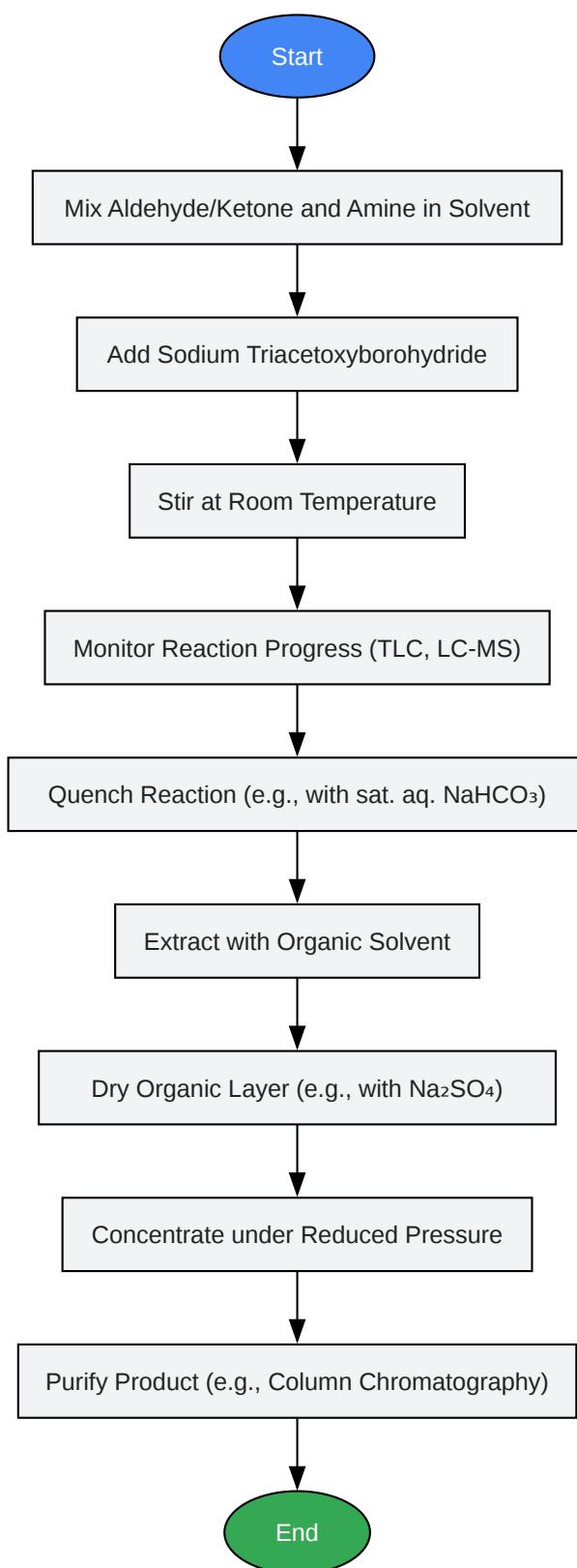
The reductive amination process begins with the reaction between a carbonyl compound (aldehyde or ketone) and an amine to form a hemiaminal intermediate. This is followed by the elimination of water to generate an imine (from a primary amine) or an iminium ion (from a secondary amine). In the presence of a mild acid catalyst, which is often acetic acid generated in situ from the reagent, the formation of the iminium ion is facilitated. Sodium triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.



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Reductive Amination Mechanism.

A typical experimental workflow for a one-pot reductive amination using sodium triacetoxyborohydride is outlined below. The process is straightforward and can often be completed within a few hours at room temperature.



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General Experimental Workflow.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the reductive amination of various aldehydes and ketones with different amines using sodium triacetoxyborohydride.

Table 1: Reductive Amination of Aldehydes

| Aldehyde | Amine | Solvent | Time (h) | Temp (°C) | Yield (%) |
|---------------------------|-------------------|---------|----------|-----------|-----------|
| Benzaldehyde | Benzylamine | DCE | 1.5 | RT | 95 |
| Isovaleraldehyde | Morpholine | DCE | 0.75 | RT | 94 |
| Cyclohexanecarboxaldehyde | Aniline | DCE | 1 | RT | 88 |
| 4-Nitrobenzaldehyde | Piperidine | THF | 2 | RT | 96 |
| m-Anisaldehyde | Dimethylamine HCl | THF | 1 | RT | 77[8] |

DCE = 1,2-Dichloroethane; THF = Tetrahydrofuran; RT = Room Temperature

Table 2: Reductive Amination of Ketones

| Ketone | Amine | Solvent | Time (h) | Temp (°C) | Yield (%) |
|---------------------------|--------------|---------|----------|-----------|-----------|
| Cyclohexanone | Benzylamine | DCE | 24 | RT | 85 |
| Acetophenone | Aniline | DCE | 48 | RT | 80 |
| 4-tert-Butylcyclohexanone | Pyrrolidine | THF | 24 | RT | 92 |
| 2-Pentanone | n-Butylamine | DCE | 24 | RT | 78 |
| Cyclopentanone | Morpholine | DCE | 24 | RT | 89 |

DCE = 1,2-Dichloroethane; THF = Tetrahydrofuran; RT = Room Temperature. Acetic acid is often used as a catalyst for ketone reactions.[3][4]

Experimental Protocols

General Protocol for One-Pot Reductive Amination

This protocol provides a general procedure for the reductive amination of an aldehyde or ketone with a primary or secondary amine.

Materials:

- Aldehyde or Ketone (1.0 equiv)
- Amine (1.0-1.2 equiv)
- Sodium triacetoxyborohydride (1.5-2.0 equiv)
- Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine

- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
- (Optional) Acetic acid (1.0 equiv, particularly for ketones)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Nitrogen or argon inlet (for moisture-sensitive reactions)
- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography

Procedure:

- To a round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv).
- Dissolve the reactants in an appropriate anhydrous solvent (e.g., DCE or THF) to a concentration of approximately 0.1-0.5 M.
- If the substrate is a ketone, acetic acid (1.0 equiv) can be added to catalyze iminium ion formation.^{[3][4]}
- Stir the mixture at room temperature for 20-60 minutes to allow for imine or iminium ion formation.
- Carefully add sodium triacetoxyborohydride (1.5-2.0 equiv) to the reaction mixture in one portion or in portions. The reaction may be mildly exothermic.

- Stir the reaction at room temperature and monitor its progress by an appropriate method (e.g., TLC, LC-MS, GC-MS). Reactions with aldehydes are typically complete within 1-4 hours, while ketones may require longer reaction times (up to 48 hours).[6]
- Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 or MgSO_4 .
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by a suitable method, such as flash column chromatography, crystallization, or distillation.

Specific Example: Synthesis of N-benzylcyclohexylamine

This protocol describes the reductive amination of cyclohexanone with benzylamine.

Materials:

- Cyclohexanone (0.98 g, 10.0 mmol)
- Benzylamine (1.07 g, 10.0 mmol)
- Sodium triacetoxyborohydride (3.18 g, 15.0 mmol)
- Acetic acid (0.60 g, 10.0 mmol)
- Anhydrous 1,2-dichloroethane (DCE) (50 mL)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Dichloromethane (DCM)

- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a 100 mL round-bottom flask, dissolve cyclohexanone (0.98 g, 10.0 mmol) and benzylamine (1.07 g, 10.0 mmol) in anhydrous DCE (50 mL).
- Add acetic acid (0.60 g, 10.0 mmol) to the solution and stir for 30 minutes at room temperature.
- Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) in one portion.
- Stir the reaction mixture at room temperature for 24 hours.
- Quench the reaction by slowly adding saturated aqueous NaHCO_3 solution (50 mL).
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford N-benzylcyclohexylamine.

Troubleshooting and Optimization

- Low Yields: If the reaction is sluggish or gives low yields, consider increasing the amount of sodium triacetoxyborohydride, adding acetic acid (especially for ketones), or increasing the reaction time. For weakly basic amines, using the amine as the limiting reagent may improve yields.[\[9\]](#)[\[10\]](#)
- Side Reactions: The primary side reaction is the reduction of the carbonyl starting material. This is more prevalent with stronger reducing agents but can occur with STAB if the iminium ion formation is slow. Ensuring anhydrous conditions can help, as water can hydrolyze the iminium ion back to the starting materials.

- Dialkylation: When using primary amines, dialkylation can sometimes be an issue. A stepwise procedure, involving pre-formation of the imine followed by reduction with NaBH₄, can be employed to minimize this.[3][4]
- Solvent Choice: 1,2-dichloroethane (DCE) is the preferred solvent for many reductive aminations with STAB as reactions are generally faster.[3][4][7] Tetrahydrofuran (THF) and acetonitrile are also viable options.[3][4][7] Methanol and other protic solvents are generally not compatible with STAB as they can react with the reagent.[11]

Conclusion

Reductive amination using sodium triacetoxyborohydride is a highly reliable and versatile method for the synthesis of a wide array of amines. Its mild reaction conditions, broad functional group tolerance, and operational simplicity make it an indispensable tool for chemists in both academic and industrial settings. The protocols and data presented in these notes provide a solid foundation for the successful application of this important transformation in research and development.

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